FP3Fbz
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LY2444296 is a highly selective, short-acting kappa opioid receptor antagonist. It is known for its high affinity and oral bioavailability. This compound has been studied for its potential therapeutic effects, particularly in reducing anxiety-like behaviors and alcohol consumption in dependent subjects .
Preparation Methods
The synthesis of LY2444296 involves several steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and industrial production methods are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving fluorophenyl and pyrrolidinyl intermediates .
Chemical Reactions Analysis
LY2444296 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: LY2444296 can undergo substitution reactions, particularly involving the fluorophenyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
Chemistry: Used as a reference compound in studies involving kappa opioid receptors.
Biology: Investigated for its effects on anxiety-like behaviors and alcohol consumption in animal models.
Medicine: Potential therapeutic agent for treating alcohol use disorder and anxiety-related conditions.
Industry: Utilized in the development of new pharmaceuticals targeting kappa opioid receptors .
Mechanism of Action
LY2444296 exerts its effects by selectively binding to and antagonizing kappa opioid receptors. This interaction inhibits the receptor’s activity, leading to a reduction in anxiety-like behaviors and alcohol consumption. The molecular targets involved include the kappa opioid receptors, and the pathways affected are related to the dynorphin/kappa opioid receptor system .
Comparison with Similar Compounds
LY2444296 is unique due to its high selectivity and short-acting nature. Similar compounds include:
U69,593: A kappa opioid receptor agonist with different pharmacological effects.
Nor-Binaltorphimine: Another kappa opioid receptor antagonist but with a longer duration of action.
JDTic: A selective kappa opioid receptor antagonist with a different chemical structure and longer-lasting effects .
LY2444296 stands out due to its specific binding affinity and short duration of action, making it a valuable tool in research and potential therapeutic applications.
Properties
Molecular Formula |
C24H22F2N2O2 |
---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
3-fluoro-4-[4-[[2-(3-fluorophenyl)pyrrolidin-1-yl]methyl]phenoxy]benzamide |
InChI |
InChI=1S/C24H22F2N2O2/c25-19-4-1-3-17(13-19)22-5-2-12-28(22)15-16-6-9-20(10-7-16)30-23-11-8-18(24(27)29)14-21(23)26/h1,3-4,6-11,13-14,22H,2,5,12,15H2,(H2,27,29) |
InChI Key |
WHHMECUDUQRPJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)CC2=CC=C(C=C2)OC3=C(C=C(C=C3)C(=O)N)F)C4=CC(=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.